molecular formula C33H48N2O6 B12463298 1,4-Bis[5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane

1,4-Bis[5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane

Cat. No.: B12463298
M. Wt: 568.7 g/mol
InChI Key: JXXCDAKRSXICGM-UHFFFAOYSA-N
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Description

1,4-Bis[5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane is a complex organic compound characterized by its unique structure, which includes two 3,4,5-trimethoxyphenyl groups attached to a diazepane ring

Preparation Methods

The synthesis of 1,4-Bis[5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 3,4,5-trimethoxyphenyl group: This step involves the methylation of gallic acid to produce 3,4,5-trimethoxybenzoic acid.

    Synthesis of the pent-4-en-1-yl chain: This involves the reaction of 3,4,5-trimethoxybenzoic acid with appropriate reagents to form the pent-4-en-1-yl chain.

    Formation of the diazepane ring: The final step involves the cyclization of the intermediate compounds to form the diazepane ring, resulting in the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

1,4-Bis[5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using appropriate nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4-Bis[5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive molecules. It may exhibit anti-cancer, anti-inflammatory, or anti-microbial properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1,4-Bis[5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane involves its interaction with specific molecular targets. The trimethoxyphenyl groups may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The diazepane ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

1,4-Bis[5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane can be compared with other similar compounds, such as:

    1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan: This compound has a similar trimethoxyphenyl group but differs in its core structure, which is a furan ring instead of a diazepane ring.

    Combretastatin A-4: This compound also contains trimethoxyphenyl groups and is known for its anti-cancer properties. The key difference lies in the presence of a stilbene core instead of a diazepane ring.

The uniqueness of this compound lies in its combination of the diazepane ring with the trimethoxyphenyl groups, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

1,4-bis[5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48N2O6/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXCDAKRSXICGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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